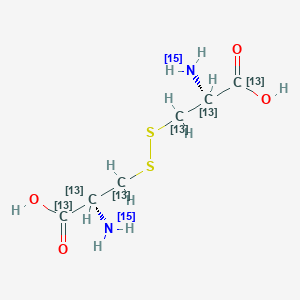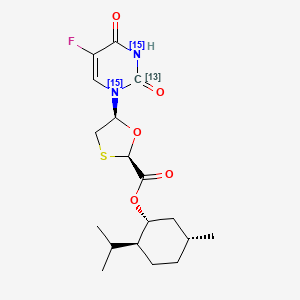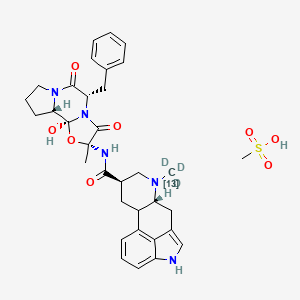
Dihydro Ergotamine-13C,d3 Mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro Ergotamine-13C,d3 Mesylate is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of dihydroergotamine mesylate, which is an ergot alkaloid used in the treatment of migraine headaches and cluster headaches. The compound is labeled with carbon-13 and deuterium, making it useful in various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The mesylate salt is then formed by reacting the labeled dihydroergotamine with methanesulfonic acid .
Industrial Production Methods
Industrial production of Dihydro Ergotamine-13C,d3 Mesylate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the labeled compound. The use of advanced chromatographic techniques is common to separate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Dihydro Ergotamine-13C,d3 Mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Dihydro Ergotamine-13C,d3 Mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of ergot alkaloids.
Biology: Employed in studies involving receptor binding and signal transduction pathways.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of dihydroergotamine.
Industry: Applied in the development of new therapeutic agents and in quality control processes .
Mechanism of Action
The mechanism of action of Dihydro Ergotamine-13C,d3 Mesylate is similar to that of dihydroergotamine. It acts as an agonist at serotonin 5-HT1Dα and 5-HT1Dβ receptors, leading to vasoconstriction of intracranial blood vessels. This action helps alleviate migraine symptoms. The compound also interacts with other serotonin, adrenergic, and dopamine receptors, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ergotamine: Another ergot alkaloid used in the treatment of migraines.
Methysergide: A serotonin receptor antagonist used for migraine prophylaxis.
Sumatriptan: A selective serotonin receptor agonist used for acute migraine treatment.
Uniqueness
Dihydro Ergotamine-13C,d3 Mesylate is unique due to its stable isotope labeling, which makes it particularly valuable in pharmacokinetic studies. The labeling allows for precise tracking and quantification in biological systems, providing insights into the metabolism and distribution of dihydroergotamine .
Properties
Molecular Formula |
C34H41N5O8S |
|---|---|
Molecular Weight |
683.8 g/mol |
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-(trideuterio(113C)methyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4)/t21-,23?,25-,26+,27+,32-,33+;/m1./s1/i2+1D3; |
InChI Key |
ADYPXRFPBQGGAH-UXFLAZELSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N[C@]5(C(=O)N6[C@H](C(=O)N7CCC[C@H]7[C@@]6(O5)O)CC8=CC=CC=C8)C.CS(=O)(=O)O |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



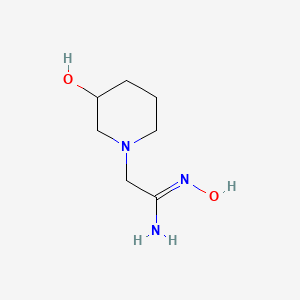
![N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13443318.png)
![methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13443319.png)
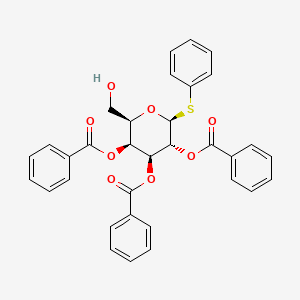
![Ethyl 4-[4-(aminomethyl)phenoxy]benzoate](/img/structure/B13443321.png)
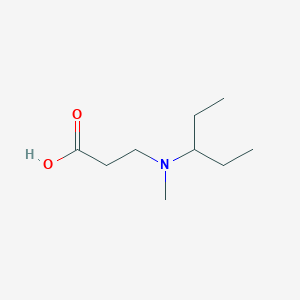
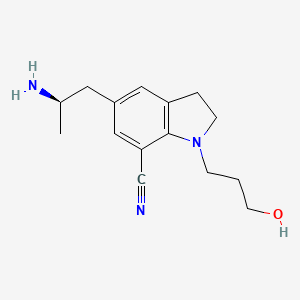
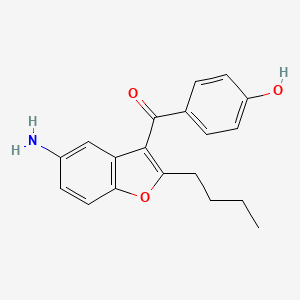
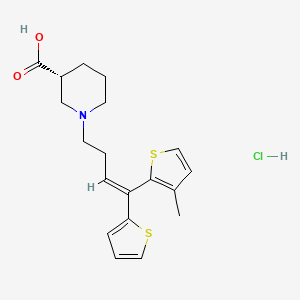
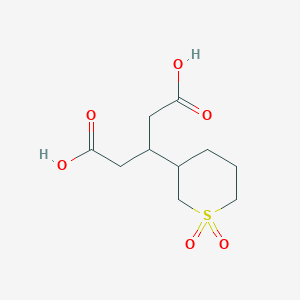
![2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B13443344.png)
